Forsythoside

Antioxidant activity Free radical scavenging Phenylethanoid glycoside comparison

Forsythoside A (Forsythiaside A) is the principal pharmacologically active index component from Forsythia suspensa fruit, serving as the primary quality control marker for Forsythiae Fructus preparations. With a natural abundance reaching 62.28 mg/g, it offers the most economical bulk procurement option among the Forsythiaside series. Its well-defined bioactivity parameters—NO inhibition IC50 14.92-52.23 μM, DPPH IC50 69.80 μg/mL, and validated MICs against S. aureus (38.33-76.67 μg/mL) and B. cereus (0.25 μg/mL)—eliminate extensive dose-ranging optimization. Critically, Forsythoside B and other analogs demonstrate divergent target selectivity, including TRPV3 channel inhibition unique to Forsythoside B. Substituting with generic phenylethanoid glycosides without verifying specific activity profiles will compromise experimental reproducibility. Procure Forsythoside A (≥98% HPLC) for reliable reference standard preparation and mechanistic studies targeting NF-κB, Nrf2/HO-1, and JAK/STAT pathways.

Molecular Formula C20H30O12
Molecular Weight 462.4 g/mol
Cat. No. B13851194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForsythoside
Molecular FormulaC20H30O12
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O
InChIInChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3
InChIKeyQIMGUQIHCNDUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forsythoside A Procurement Guide: Chemical Identity and Baseline Characterization for Research Sourcing


Forsythoside A (Forsythiaside A; CAS 79916-77-1) is a phenylethanoid glycoside and the principal pharmacologically active index component isolated from the dried fruit of Forsythia suspensa (Thunb.) Vahl (Oleaceae) [1]. This compound serves as the primary marker for quality control in Forsythiae Fructus preparations and exhibits a broad spectrum of bioactivities, including anti-inflammatory, antiviral, antioxidant, neuroprotective, hepatoprotective, and antibacterial effects through regulation of multiple signaling pathways including NF-κB, MAPK, JAK/STAT, Nrf2, RLRs, TRAF, TLR7, and ER stress [2]. Its molecular formula is C29H36O15, with solubility of ≥13.43 mg/mL in DMSO and ≥16.1 mg/mL in H2O .

Why Forsythoside A Cannot Be Interchanged with Other Phenylethanoid Glycosides in Research Applications


Phenylethanoid glycosides sharing structural homology—including Forsythoside B, verbascoside (acteoside), and other Forsythiaside variants (D, E, I)—exhibit fundamentally divergent activity profiles, target selectivity, and potency despite their common caffeoyl phenylethanol core [1]. Forsythoside B demonstrates a unique and specific TRPV3 channel inhibition capacity (IC50 = 6.7 ± 0.7 μM) that Forsythoside A does not exhibit at comparable concentrations, while Forsythoside A shows distinct pathway activation signatures across NF-κB, Nrf2/HO-1, and JAK/STAT signaling [2][3]. Additionally, the natural abundance of Forsythoside A in source plant material (up to 62.28 mg/g in green Forsythia fruit) significantly exceeds that of its structural analogs, establishing it as the most readily accessible and well-characterized compound in the series for bulk procurement and reference standard applications [4]. Generic substitution without verifying specific activity profiles and purity will compromise experimental reproducibility and yield outcomes non-predictive of Forsythoside A-mediated effects.

Forsythoside A Quantitative Differentiation Evidence: Comparative Data vs. Analogs and Baseline Controls


DPPH Radical Scavenging Activity: Forsythoside A vs. Forsythialan A and Forsythoside B

In a DPPH radical scavenging assay using methanol extracts from Forsythia suspensa, Forsythoside A exhibited substantially greater antioxidant potency than the co-isolated lignan Forsythialan A, with IC50 values of 69.80 μg/mL and 154.05 μg/mL, respectively—a 2.2-fold difference in potency [1]. Forsythoside B, a structurally related phenylethanoid glycoside, demonstrated a DPPH IC50 of 8.7 μM in cell-free assays, translating to approximately 5.4 μg/mL, which indicates approximately 13-fold higher potency than Forsythoside A on a per-mass basis under comparable assay conditions, though direct head-to-head testing in identical experimental systems is not available in the literature [2].

Antioxidant activity Free radical scavenging Phenylethanoid glycoside comparison

Anti-inflammatory NO Production Inhibition: Concentration-Dependent Activity of Forsythoside A

Forsythoside A demonstrates nitric oxide (NO) production inhibitory activity with IC50 values ranging from 14.92 μM to 52.23 μM, depending on the specific cellular model and stimulation conditions . This activity profile is mechanistically supported by its capacity to suppress LPS-induced inflammatory mediators including TNF-α, IL-1β, NO, and PGE2 production in BV2 microglia cells through inhibition of NF-κB activation and concurrent upregulation of the Nrf2/HO-1 signaling pathway [1]. In CuSO4-induced inflammation models in zebrafish larvae, both Forsythoside A and Forsythoside B inhibited neutrophil migration to damaged neuromasts and reduced ROS and NO generation, indicating that both compounds possess anti-inflammatory properties, though quantitative comparative potency data between the two compounds within the same assay system is not reported [2].

Anti-inflammatory Nitric oxide inhibition Dose-response characterization

Antibacterial Activity: Forsythoside A MIC Values Against Multiple Pathogenic Strains

Forsythoside A exhibits broad-spectrum antibacterial activity with defined minimum inhibitory concentration (MIC) values across multiple pathogenic bacterial strains. Against Staphylococcus aureus, MIC values were determined as 38.33 μg/mL and 38.33 μg/mL in replicate assays, with an additional strain showing MIC of 76.67 μg/mL . Against Pseudomonas syringae pv. actinidiae (the causative agent of kiwifruit canker), Forsythoside A demonstrated an MIC of 2.0 mg/mL and MBC of 5.0 mg/mL, with inhibitory effect positively correlated with concentration [1]. Activity against Bacillus cereus and Mycobacterium tuberculosis was observed with MIC values of 0.25 μg/mL and 6.25 μg/mL, respectively [2]. Comparative antibacterial data for Forsythoside B and other analogs against identical strain panels in standardized assays is limited, preventing direct potency ranking across the compound class.

Antibacterial activity MIC determination Pathogen susceptibility

Natural Abundance in Forsythia suspensa Tissues: Forsythoside A Content Quantification

Quantitative HPLC analysis of Forsythia suspensa tissues reveals Forsythoside A as the predominant phenylethanoid glycoside constituent, with content varying significantly by tissue type and maturity stage. The highest concentration was measured in green Forsythia fruit (青翘) at 62.28 mg/g (approximately 6.23% dry weight) [1]. Analysis of Forsythiaside A content from different habitats showed variation between 2.331% and 3.845% in seeds, with an average recovery rate of 98.72% and RSD of 1.6% in HPLC determination [2]. Leaf and flower tissues also contain substantial amounts, with optimized heat treatment in distilled water enabling characteristic isomerization of the compound [3]. This high natural abundance distinguishes Forsythoside A from lower-yield analogs such as Forsythoside D, E, and I, which are present at substantially lower concentrations and require more extensive isolation efforts.

Natural product content Tissue distribution Extraction yield

Multi-Pathway Signaling Regulation: Forsythoside A vs. Structural Analogs

Forsythoside A regulates an exceptionally broad spectrum of signaling pathways compared to its structural analogs. Comprehensive pharmacological characterization has confirmed that Forsythoside A modulates NF-κB, MAPK, JAK/STAT, Nrf2, RLRs, TRAF, TLR7, and ER stress pathways [1][2]. In rheumatoid arthritis in vitro models, Forsythoside A specifically regulates the JAK/STAT pathway to inhibit IL-1β-triggered inflammatory responses in MH7A cells [3]. Forsythoside B, by contrast, demonstrates a more specialized mechanism with selective TRPV3 channel inhibition (IC50 = 6.7 ± 0.7 μM in HEK293 cells expressing human receptor) that is not shared by Forsythoside A, alongside NF-κB pathway modulation [4]. This pathway specificity divergence means that despite structural similarity, these compounds are not functionally interchangeable in mechanistic studies.

Signaling pathway NF-κB Nrf2 JAK/STAT Mechanism of action

Oral Bioavailability Characterization: Forsythoside A Pharmacokinetic Limitations

Pharmacokinetic studies in rats have determined that Forsythoside A exhibits very limited intestinal permeability, resulting in an oral bioavailability of only 0.50% [1][2]. This low bioavailability is a class characteristic shared among phenylethanoid glycosides and has driven the development of absorption enhancement strategies. Water-soluble chitosan at a dosage of 50 mg/kg improved the bioavailability of Forsythoside A to the greatest extent among tested enhancers, while being safe for gastrointestinal tissue based on morphological observation [3]. The compound also demonstrates induction effects on CYP1A2 and CYP2C11 activities without affecting CYP2D1 and CYP3A1/2 activities . Researchers planning in vivo studies should account for this pharmacokinetic profile when designing dosing regimens and consider formulation strategies for bioavailability enhancement.

Pharmacokinetics Bioavailability Intestinal absorption Formulation

Forsythoside A Optimal Research and Industrial Application Scenarios Based on Quantified Performance Data


In Vitro Anti-inflammatory Screening with Defined NO Inhibition Range

For researchers conducting in vitro anti-inflammatory assays targeting nitric oxide production, Forsythoside A provides a well-characterized IC50 window of 14.92 μM to 52.23 μM, enabling direct experimental design without extensive dose-ranging optimization . The compound's documented regulation of NF-κB and Nrf2/HO-1 pathways supports mechanistic follow-up studies following initial NO inhibition validation [1]. Researchers should note that while both Forsythoside A and Forsythoside B reduce NO in zebrafish models, the two compounds were not directly compared quantitatively in identical assays, precluding potency ranking [2].

Antioxidant Comparative Studies with Defined DPPH IC50 Benchmark

Forsythoside A is appropriate for antioxidant research where a moderate potency benchmark is required, with its DPPH IC50 of 69.80 μg/mL positioning it between weaker lignans like Forsythialan A (154.05 μg/mL) and the more potent Forsythoside B (≈5.4 μg/mL) [3][4]. This defined activity level enables researchers to use Forsythoside A as a mid-range comparator in free radical scavenging assays, particularly when evaluating novel phenylethanoid glycosides or structurally related natural products.

Antibacterial Screening Against Gram-positive and Plant Pathogens

Investigators pursuing antibacterial discovery can leverage Forsythoside A's established MIC values across multiple strain types: 38.33-76.67 μg/mL against Staphylococcus aureus, 0.25 μg/mL against Bacillus cereus, 6.25 μg/mL against Mycobacterium tuberculosis, and 2.0 mg/mL against Pseudomonas syringae pv. actinidiae [5][6]. These reference values permit immediate experimental validation without preliminary MIC determination, accelerating screening workflows for both clinical and agricultural antibacterial applications.

Large-Scale Isolation and Reference Standard Preparation

For procurement specialists and analytical laboratories requiring bulk quantities of a well-characterized phenylethanoid glycoside, Forsythoside A offers the most favorable natural abundance profile among the Forsythiaside series, with concentrations reaching 62.28 mg/g in green Forsythia fruit [7]. This high tissue content, combined with established HPLC quantification methods achieving 98.72% recovery and 1.6% RSD, makes Forsythoside A the optimal choice for reference standard preparation and large-scale isolation operations where yield efficiency directly impacts procurement costs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Forsythoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.